N-cyclopropyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)morpholine-2-carboxamide
Description
N-cyclopropyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that features a morpholine ring, a benzodiazole moiety, and a cyclopropyl group
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
N-cyclopropyl-4-(1-methylbenzimidazol-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-19-13-5-3-2-4-12(13)18-16(19)20-8-9-22-14(10-20)15(21)17-11-6-7-11/h2-5,11,14H,6-10H2,1H3,(H,17,21) |
InChI Key |
COHMHXQNTHOEGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCOC(C3)C(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor to form the benzodiazole ring, followed by the introduction of the morpholine ring and the cyclopropyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired quality and quantity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-cyclopropyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)morpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1-cyclopropyl-4-fluoro-2-methyl-1H-benzo(d)imidazol-6-yl)-5-fluoropyrimidin-2-yl)-6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine
- 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid
Uniqueness
N-cyclopropyl-4-(1-methyl-1H-1,3-benzodiazol-2-yl)morpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
